molecular formula C11H18FNO4 B3040356 Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid CAS No. 1932149-31-9

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

Cat. No.: B3040356
CAS No.: 1932149-31-9
M. Wt: 247.26
InChI Key: VAXFBQGBIHPZCF-UHFFFAOYSA-N
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Description

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 1628475-90-0) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and a carboxylic acid moiety at position 4. The cis designation indicates that the Boc and fluorine substituents are on the same side of the piperidine ring. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and central nervous system (CNS) therapeutics due to the metabolic stability imparted by fluorine .

Key properties include:

  • Molecular formula: C₁₁H₁₈FNO₄
  • Molecular weight: 247.26 g/mol
  • Topological polar surface area (TPSA): 66.8 Ų (indicative of moderate solubility in polar solvents)
  • Log S (aqueous solubility): 0.08 (slightly soluble in water) .

Properties

IUPAC Name

(3R,4S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXFBQGBIHPZCF-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is utilized in the synthesis of various pharmaceutical agents due to its ability to introduce fluorine into organic molecules, which can enhance biological activity and metabolic stability.

Synthesis of Bioactive Compounds

This compound acts as a key intermediate in the synthesis of piperidine derivatives that exhibit pharmacological properties. For instance, it has been used to develop:

  • Antidepressants : Compounds derived from this acid have shown promise in treating depression by modulating neurotransmitter systems.
  • Antiviral Agents : Its derivatives are being explored for their efficacy against viral infections.

Drug Development

The incorporation of fluorine into drug candidates is known to improve their pharmacokinetic properties. The use of this compound in drug development includes:

  • Optimization of Lead Compounds : Researchers employ this compound to modify lead structures, enhancing their potency and selectivity.

Case Studies

Several studies have highlighted the effectiveness of derivatives synthesized from this compound:

StudyCompoundApplicationFindings
3-Fluoro-piperidine derivativesAntidepressant activityShowed significant improvement in mood-related behaviors in animal models.
Piperidine-based antiviral agentsAntiviral efficacyDemonstrated effective inhibition of viral replication in vitro.

Organic Synthesis

This compound serves as a versatile building block for constructing complex organic molecules through various synthetic methodologies such as:

  • Nucleophilic Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, allowing for the diversification of chemical libraries.

Synthetic Pathways

The following pathways illustrate the versatility of this compound in organic synthesis:

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of fluorine with amines or alcohols to form new piperidine derivatives.
Coupling ReactionsUtilization in coupling reactions to create larger molecular frameworks with potential biological activity.

Mechanism of Action

The mechanism of action of cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target proteins. The Boc group serves as a protecting group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Their Properties

The compound has multiple stereoisomers, differing in the configuration of the fluorine and Boc groups. Below is a comparative analysis of key isomers:

Compound Name CAS Number Configuration Molecular Weight (g/mol) Purity Storage Conditions Key Distinguishing Features
Cis-1-(tert-Boc)-3-F-piperidine-4-COOH 1628475-90-0 Cis 247.26 95% Not specified High TPSA (66.8 Ų); Boc and F on same side
Trans-1-(tert-Boc)-3-F-piperidine-4-COOH 1903422-62-7 Trans 247.26 98% 2–8°C Boc and F on opposite sides; lower stability
(3S,4S)-1-(tert-Boc)-3-F-piperidine-4-COOH 2306253-46-1 (3S,4S) 247.26 95% Not specified Defined stereochemistry for enantioselective synthesis
(3S,4R)-1-(tert-Boc)-3-F-piperidine-4-COOH 1864003-07-5 (3S,4R) 247.26 95% Not specified Used in asymmetric catalysis; higher enantiomeric excess

Notes:

  • The trans isomer (CAS: 1903422-62-7) requires refrigeration (2–8°C), suggesting reduced thermal stability compared to the cis form .
  • Stereochemical differences significantly impact biological activity and reactivity . For example, the (3S,4S) isomer may exhibit better binding affinity to certain enzymatic targets due to spatial compatibility .
Solubility and Reactivity
  • Cis isomer: Log S = 0.08, TPSA = 66.8 Ų. Moderate solubility in organic solvents like DMSO and methanol .
  • Trans isomer : Similar Log S and TPSA values but may exhibit altered crystallization behavior due to steric effects .
  • (3S,4R) isomer : Demonstrated higher synthetic accessibility (SA score = 3.57) compared to other isomers, making it preferable for scalable production .

Research and Development Insights

  • Stereochemical analysis : Tools like SHELXL () and Flack parameters () are employed to resolve crystal structures and confirm configurations.
  • Synthetic routes : The cis isomer is synthesized via stereoselective fluorination followed by Boc protection, while trans isomers require alternative catalysts to control regiochemistry .

Biological Activity

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS No. 1628475-90-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11_{11}H18_{18}FNO4_{4}
Molecular Weight247.26 g/mol
StructureChemical Structure
Number of Heavy Atoms17
Number of Rotatable Bonds4
Number of H-bond Acceptors5
Number of H-bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the fluorine atom may enhance its binding affinity and selectivity towards these targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess antimicrobial properties, which may extend to this compound.
  • Neuroprotective Effects : Some piperidine derivatives are investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : There is evidence suggesting that similar compounds can modulate inflammatory responses, indicating a possible role for this compound in treating inflammatory conditions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen under basic conditions (e.g., potassium carbonate in acetonitrile) to prevent unwanted side reactions .
  • Step 2 : Fluorination at the 3-position using palladium-catalyzed coupling or electrophilic fluorination reagents. For example, palladium diacetate and tert-butyl XPhos in tert-butanol under inert atmospheres (40–100°C) .
  • Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates (e.g., methyl esters) using HCl in dioxane or aqueous conditions .
  • Key Considerations : Reaction times range from 20–96 hours depending on steric hindrance and Boc group stability. Yields vary between 50–80% for fluorination steps .

Q. What purification methods are effective for isolating the cis-isomer?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate cis/trans diastereomers .
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) based on solubility differences. For example, cis-isomers often crystallize preferentially due to steric packing .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) can resolve isomers, with retention times dependent on fluorine’s electron-withdrawing effects .

Q. How is the compound characterized to confirm cis-configuration?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Vicinal coupling constants (J) between H-3 and H-4 (cis: J ≈ 4–6 Hz; trans: J ≈ 8–10 Hz) .
    • ¹³C NMR : Fluorine-induced deshielding of adjacent carbons (C-3 and C-4) confirms substitution pattern .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, though challenging due to Boc group flexibility .
  • LC-MS : Monitor molecular ion [M+H]⁺ (m/z ~290) and fragmentation patterns (loss of CO₂ from the carboxylic acid group) .

Advanced Research Questions

Q. How can fluorination yield be optimized while minimizing Boc deprotection?

Methodological Answer:

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) vs. copper catalysts for fluorination efficiency. Pd-based systems often reduce side reactions .
  • Temperature Control : Maintain fluorination at ≤80°C to prevent Boc cleavage (observed at >100°C) .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to avoid moisture-induced degradation .
  • DOE Approach : Vary catalyst loading (1–5 mol%), reaction time (12–72 h), and solvent polarity (DMF vs. tert-butanol) to identify Pareto-optimal conditions .

Q. How do acidic/basic conditions impact the stability of the cis-isomer?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs (t₁/₂ ~30 min at 25°C), forming 3-fluoropiperidine-4-carboxylic acid. Stabilize with aprotic solvents (e.g., dioxane) .
  • Basic Conditions (pH > 10) : Carboxylic acid deprotonation increases solubility but may promote epimerization. Monitor pH with buffers (e.g., phosphate) to maintain integrity .
  • Long-Term Storage : Store at –20°C under nitrogen, with desiccants (silica gel) to prevent hydrolysis .

Q. How to resolve discrepancies in spectroscopic data during impurity profiling?

Methodological Answer:

  • Impurity Identification :
    • Trans-isomer : Detect via ¹H NMR (J₃,4 ≈ 8–10 Hz) or LC-MS (identical mass but distinct retention time) .
    • Boc-Deprotected Byproduct : LC-MS [M+H]⁺ at m/z ~190; confirm via TLC (higher Rf in ethyl acetate) .
  • Quantitative Analysis : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate purity assessment .

Q. What strategies mitigate racemization during peptide coupling reactions?

Methodological Answer:

  • Coupling Reagents : Use non-racemizing agents like HATU or COMU instead of EDCI/DCC .
  • Temperature : Conduct reactions at 0–4°C to slow base-catalyzed racemization .
  • Additives : Include HOAt (1-hydroxy-7-azabenzotriazole) to suppress epimerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
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Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

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